Sphinx31

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPHINX31 is a potent and selective inhibitor of serine/arginine-rich protein kinase 1 (SRPK1). This compound has shown significant potential in various scientific research fields, particularly in the study of neovascular eye diseases and cancer .

Mechanism of Action

Target of Action

Sphinx31 is a potent and selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1) . SRPK1 is a key splicing regulator that is overexpressed in various types of cancer, including leukemia . It plays a crucial role in the regulation of mRNA splicing through the phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs) .

Mode of Action

this compound interacts with SRPK1 and inhibits its activity . This inhibition suppresses the phosphorylation of SRSFs, which are responsible for mRNA splicing . The suppression of kinase activity by this compound has been observed in a dose- and time-dependent manner .

Biochemical Pathways

The inhibition of SRPK1 by this compound affects several biochemical pathways. One of the key pathways influenced is the ATR signaling pathway, which is involved in managing replicative stress . In Non-Small Cell Lung Carcinoma (NSCLC) cells with acquired resistance to platinum salts, this compound has been shown to inhibit ATR signaling, leading to enhanced genomic instability . Another pathway affected by this compound is the ATF4/CHOP pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is soluble in DMSO and ethanol, which can facilitate its administration . .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to inhibit cell growth and induce apoptosis in various cancer cells . For instance, in melanoma cells, this compound suppresses cell growth and aggressiveness . It also reduces the dead-evasion and migration abilities of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the action of this compound. It has been found that SRPK1 loss can be a synthetic lethal interaction with the drug indisulam, and this interaction can be therapeutically exploited by this compound . .

Biochemical Analysis

Biochemical Properties

Sphinx31 plays a significant role in biochemical reactions by inhibiting the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), an SRPK1 substrate . This interaction affects the expression of various genes, including the pro-angiogenic VEGF-A165a isoform .

Cellular Effects

This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it decreases the mRNA expression of the pro-angiogenic VEGF-A165a isoform . This change can affect cellular metabolism and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphorylation of SRSF1, thereby affecting the expression of various genes .

Metabolic Pathways

This compound is involved in the metabolic pathway of SRPK1, a protein kinase involved in mRNA splicing

Preparation Methods

Synthetic Routes and Reaction Conditions

SPHINX31 is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized in a controlled laboratory environment to ensure high purity and efficacy .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The compound is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SPHINX31 primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), which is a substrate of SRPK1 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .

Major Products Formed

The major products formed from the reactions involving this compound are phosphorylated proteins and altered mRNA expression levels. Specifically, this compound decreases the mRNA expression of the pro-angiogenic vascular endothelial growth factor A 165 a isoform .

Scientific Research Applications

SPHINX31 has a wide range of scientific research applications:

Comparison with Similar Compounds

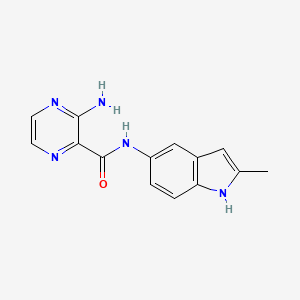

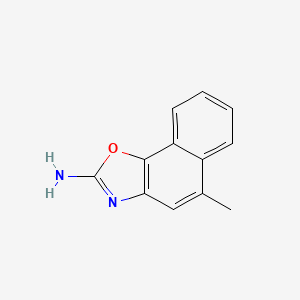

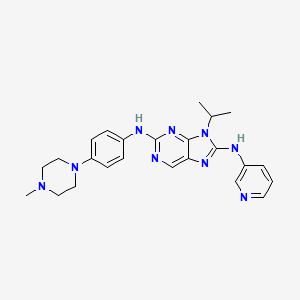

SPHINX31 is unique due to its high selectivity and potency as an inhibitor of serine/arginine-rich protein kinase 1. Similar compounds include:

SRPIN340: Another inhibitor of serine/arginine-rich protein kinase 1, but with different selectivity and potency profiles.

Indisulam: A sulfonamide with anti-cancer activity that acts as a molecular glue, inducing degradation of splicing factor RBM39 through interaction with CRL4DCAF15.

SRPKIN-1: A covalent inhibitor of serine/arginine-rich protein kinase 1 and 2, with a different mechanism of action compared to this compound.

This compound stands out due to its specific inhibition of serine/arginine-rich protein kinase 1 and its potential therapeutic applications in neovascular eye diseases and cancer .

Properties

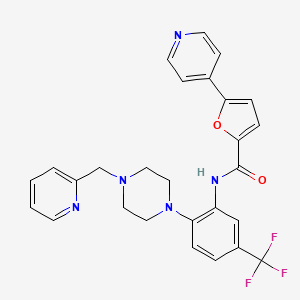

IUPAC Name |

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)

![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)